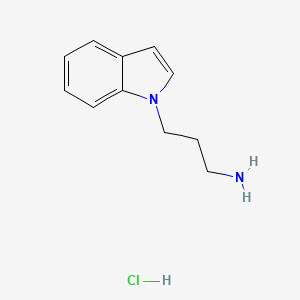

![molecular formula C24H20ClF3N4O2 B2521630 1-(4-氯苯基)-3-甲基-4-{[3-(三氟甲基)苄基]氨基}-1H-吡唑并[3,4-b]吡啶-5-羧酸乙酯 CAS No. 866132-88-9](/img/structure/B2521630.png)

1-(4-氯苯基)-3-甲基-4-{[3-(三氟甲基)苄基]氨基}-1H-吡唑并[3,4-b]吡啶-5-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

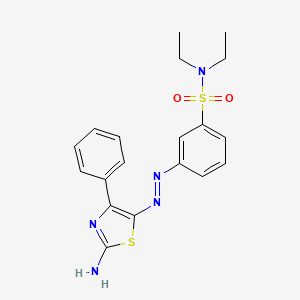

The compound ethyl 1-(4-chlorophenyl)-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a pyrazole derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They often serve as key scaffolds in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods, including cyclocondensation reactions. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates have been synthesized using ultrasound irradiation, which significantly reduces reaction times and improves yields . Similarly, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was accomplished through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde . These methods highlight the versatility and efficiency of synthesizing pyrazole derivatives, which could be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . These techniques provide detailed information about the geometric parameters, such as bond lengths and angles, and the overall 3D structure of the molecule. Theoretical calculations, including DFT, can also be used to predict and confirm the molecular structure .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, ethyl 3-amino-5-phenylpyrazole-4-carboxylate can be diazotized and coupled with different reagents to afford a range of products, such as pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . The reactivity of the pyrazole ring allows for the introduction of various substituents, which can significantly alter the chemical and biological properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of substituents like chloro, bromo, or trifluoromethyl groups can affect the compound's lipophilicity and electronic properties . The introduction of electron-withdrawing or electron-donating groups can also impact the acidity of the NH group on the pyrazole ring, which in turn can influence the compound's reactivity and interaction with biological targets.

科学研究应用

抗菌和抗癌特性

1-(4-氯苯基)-3-甲基-4-{[3-(三氟甲基)苄基]氨基}-1H-吡唑并[3,4-b]吡啶-5-羧酸乙酯作为新型吡唑衍生物的一部分,已对其在抗菌和抗癌应用中的潜力进行了研究。一项研究表明,由其合成的某些化合物与参考药物阿霉素相比表现出更高的抗癌活性,并且还表现出良好至优异的抗菌活性 (Hafez, El-Gazzar, & Al-Hussain, 2016)。

N-稠合杂环产物的合成

另一项研究重点关注通过吡唑-5-胺衍生物和活化羰基的缩合合成新型乙基-1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸乙酯产物。此过程对于制备新的 N-稠合杂环产物非常有用 (Ghaedi 等,2015)。

吡唑并[4,3-d]-嘧啶衍生物的制备

该化合物还用于制备 6-氨基-3-(4-氯苯基)-5-甲基-1,6-二氢-7H-吡唑并[4,3-d]-嘧啶-7-酮衍生物,为吡唑并[4,3-d]-嘧啶化学的发展做出了贡献 (Harb 等,1989)。

吡唑并[3,4-b]吡啶-4-羧酸乙酯的合成

另一个应用是在乙基 3-甲基-1-苯基-6-芳基-1H-吡唑并[3,4-b]吡啶-4-羧酸乙酯的合成中,说明了其在新化学实体开发中的作用 (Maqbool 等,2013)。

作用机制

Target of Action

The primary targets of ethyl 1-(4-chlorophenyl)-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate are currently unknown. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine class of compounds , which have been studied for their potential biomedical applications . .

Mode of Action

As a member of the 1H-pyrazolo[3,4-b]pyridine class, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . The exact nature of these interactions and the resulting changes in cellular processes remain to be elucidated.

Pharmacokinetics

The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug molecules, which could potentially improve the bioavailability of this compound .

Result of Action

As a member of the 1H-pyrazolo[3,4-b]pyridine class, it may exert its effects by modulating the activity of its targets, leading to changes in cellular signaling and function

未来方向

属性

IUPAC Name |

ethyl 1-(4-chlorophenyl)-3-methyl-4-[[3-(trifluoromethyl)phenyl]methylamino]pyrazolo[3,4-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClF3N4O2/c1-3-34-23(33)19-13-30-22-20(14(2)31-32(22)18-9-7-17(25)8-10-18)21(19)29-12-15-5-4-6-16(11-15)24(26,27)28/h4-11,13H,3,12H2,1-2H3,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOBYQVGLCMJSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1NCC3=CC(=CC=C3)C(F)(F)F)C(=NN2C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClF3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2521550.png)

![7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2521551.png)

![ethyl 4-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2521555.png)

![2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2521558.png)

![6-Bromo-N-[3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]phenyl]pyridine-2-carboxamide](/img/structure/B2521564.png)

![2-Phenyl-5-morpholino[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2521567.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2521568.png)